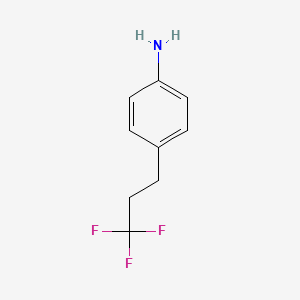
4-(3,3,3-Trifluorpropyl)anilin
Übersicht
Beschreibung
“4-(3,3,3-Trifluoropropyl)aniline” is an aromatic amine with the chemical formula C9H10F3N . It has a molecular weight of 189.18 g/mol . The compound is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
While specific synthesis methods for “4-(3,3,3-Trifluoropropyl)aniline” were not found, a related study discusses the synthesis of isomeric (3,3,3-trifluoropropyl)anilines .Molecular Structure Analysis
The molecular structure of “4-(3,3,3-Trifluoropropyl)aniline” consists of 23 atoms: 10 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Fluorine atoms . The InChI code for the compound is 1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 .Physical And Chemical Properties Analysis
“4-(3,3,3-Trifluoropropyl)aniline” is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Polymeren
4-(3,3,3-Trifluorpropyl)anilin: wird bei der Synthese von fluorierten Polymeren eingesetzt, da seine Trifluorpropylgruppe den Polymeren eine hohe thermische Stabilität und chemische Beständigkeit verleiht . Diese Polymere finden aufgrund ihrer Leistung unter extremen Bedingungen Anwendungen in der Luft- und Raumfahrt sowie in der Automobilindustrie.
Entwicklung von hydrophoben Beschichtungen
Die Fähigkeit der Verbindung, Fluoratome in Beschichtungen einzubringen, macht sie wertvoll für die Herstellung hydrophober Oberflächen. Diese Beschichtungen sind besonders nützlich für Korrosionsschutz und selbstreinigende Oberflächen in der maritimen und Bauindustrie .
Pharmazeutische Forschung
In der Pharmazie kann This compound als Vorläufer für die Synthese von bioaktiven Molekülen dienen. Die Trifluorpropylgruppe ist dafür bekannt, die biologische Aktivität und metabolische Stabilität von Arzneimitteln zu verbessern .
Flüssigkristalle
Die einzigartigen strukturellen Eigenschaften von This compound machen es zu einem Kandidaten für die Synthese von Flüssigkristallen. Diese Materialien sind essentiell für Anzeigetechnologien, wie sie in LCD-Bildschirmen verwendet werden .
Organische Leuchtdioden (OLEDs)
Diese Verbindung wird auch wegen ihres potenziellen Einsatzes in OLEDs untersucht. Die elektronenziehende Trifluorpropylgruppe kann die elektronischen Eigenschaften organischer Halbleiter verändern und so die Effizienz und Lebensdauer von OLED-Bauelementen verbessern .
Agrochemikalien
This compound: kann bei der Entwicklung von Agrochemikalien eingesetzt werden. Die Einarbeitung von Fluor kann zu Agrochemikalien mit verbesserter Wirksamkeit und reduzierter Umweltbelastung führen .
Materialwissenschaften
In der Materialwissenschaft wird die Verbindung zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet, z. B. zur Erhöhung der Hydrophobie oder zur Änderung des Brechungsindex für optische Anwendungen .
Analytische Chemie
Schließlich dient This compound als Reagenz in der analytischen Chemie zur Detektion und Quantifizierung verschiedener Substanzen aufgrund seiner starken UV-Absorption und Fluoreszenzeigenschaften .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Biochemical Pathways
The compound is known to be used in the synthesis of fluorinated polymers, which suggests that it may interact with and affect the biochemical pathways related to polymer synthesis and degradation.
Result of Action
Biochemische Analyse
Biochemical Properties
4-(3,3,3-Trifluoropropyl)aniline plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the hydrolysis of methoxysilane coupling agents . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 4-(3,3,3-Trifluoropropyl)aniline on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of CAR T cells in cancer models, impacting their ability to kill malignant cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(3,3,3-Trifluoropropyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,3,3-Trifluoropropyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function.
Metabolic Pathways
4-(3,3,3-Trifluoropropyl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the hydrolysis of methoxysilane coupling agents, altering the metabolic pathways involved in this process . These interactions can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(3,3,3-Trifluoropropyl)aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-(3,3,3-Trifluoropropyl)aniline plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules, affecting its overall function and activity within the cell.
Eigenschaften
IUPAC Name |
4-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUGSERGPJFCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735247 | |
| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236410-18-6 | |
| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


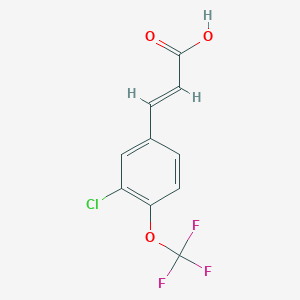
![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)
![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)
![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)
![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)
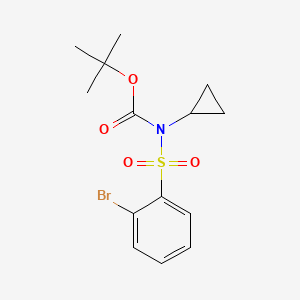
![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)
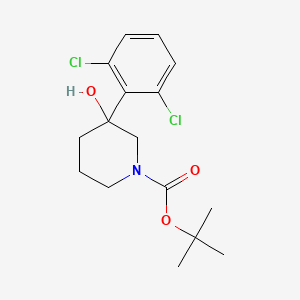
![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)

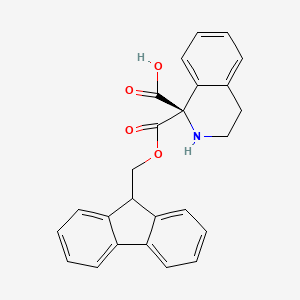
![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)
